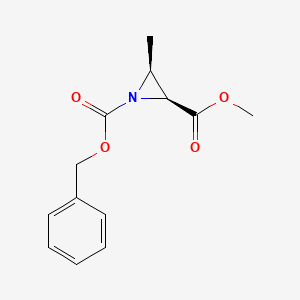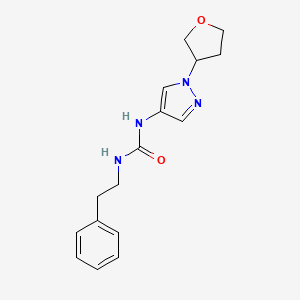
1-phenethyl-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-phenethyl-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea, also known as THP-PU, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. THP-PU is a urea derivative that has been synthesized through a multi-step process, which involves the use of various reagents and catalysts.
Aplicaciones Científicas De Investigación
Hydrogel Formation and Anion Sensitivity
- Hydrogels based on urea derivatives demonstrate sensitivity to anions, enabling the tuning of their physical properties such as rheology and morphology. For instance, 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in acidic conditions, with the gel properties being dependent on the anion present, showcasing a method for adjusting the gel's characteristics (Lloyd & Steed, 2011).
Scaffolds for Assembly in Combinatorial Chemistry
- Tetraamines and related urea compounds have been explored for their use as rigid scaffolds, facilitating the organization of molecules in dynamic or combinatorial chemistry applications. These compounds are instrumental in developing methodologies for creating complex chemical libraries (Pitsinos et al., 2001).
Catalysis and Synthesis
- Urea derivatives have been applied as catalysts in synthesizing diverse heterocyclic compounds. For example, they facilitate the one-pot synthesis of pyrano and furano pyrimidinones, highlighting their role in promoting efficient and eco-friendly chemical reactions (Ghorbani-Vaghei et al., 2015).
Metal-Organic Frameworks (MOFs)
- Pyrazole-based ligands, including those with urea functionalities, contribute to the development of metal–organic frameworks (MOFs) with high thermal and chemical stability, along with potential applications in catalysis and gas storage (Colombo et al., 2011).
Potential Anticancer Agents
- Research on urea derivatives also includes the evaluation of their potential as anticancer agents. Synthesizing specific urea compounds and assessing their cytotoxicity against cancer cells underline the therapeutic potential of these molecules (Gaudreault et al., 1988).
Propiedades
IUPAC Name |
1-[1-(oxolan-3-yl)pyrazol-4-yl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c21-16(17-8-6-13-4-2-1-3-5-13)19-14-10-18-20(11-14)15-7-9-22-12-15/h1-5,10-11,15H,6-9,12H2,(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZHQCSVBNZJFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenethyl-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

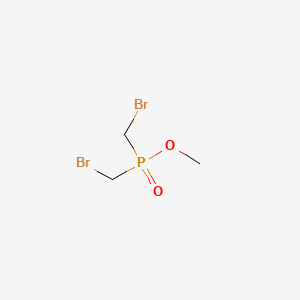
![2-chloro-4-(methylsulfonyl)-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide](/img/structure/B2833934.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]-2-{5-oxo-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-4-yl}acetamide](/img/structure/B2833936.png)
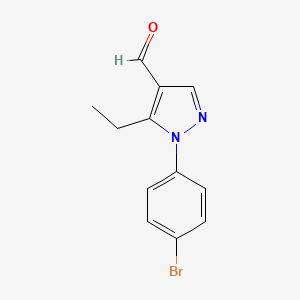
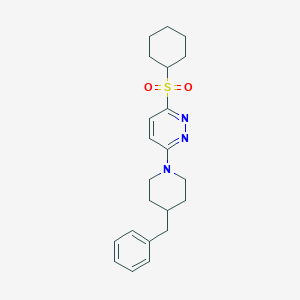
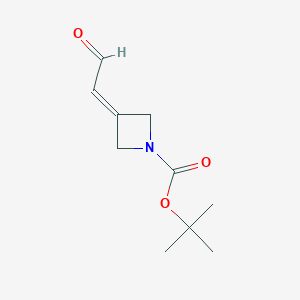
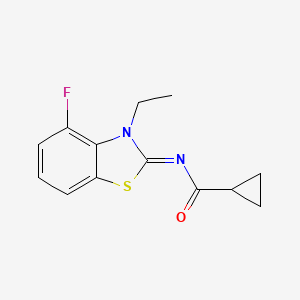


![1-(4-Methoxybenzyl)-3-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)urea](/img/structure/B2833952.png)

![2-(9-bromo-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-chlorophenol](/img/structure/B2833954.png)
